Trans-Benzyl 3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate
Overview
Description
Trans-Benzyl 3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate is a synthetic organic compound with a complex structure. It is primarily used in various chemical and pharmaceutical research applications due to its unique properties and reactivity. The compound is characterized by the presence of a piperidine ring, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-Benzyl 3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple organic molecules.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, where a benzyl halide reacts with the piperidine derivative.
Addition of the Tert-Butoxycarbonyl Group: The Boc group is added using tert-butoxycarbonyl chloride in the presence of a base, such as triethylamine, to protect the amine functionality.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
Trans-Benzyl 3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Trans-Benzyl 3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trans-Benzyl 3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Trans-Benzyl 3-((Tert-Butoxycarbonyl)Amino)-4-Hydroxypiperidine-1-Carboxylate
- Trans-Benzyl 3-((Tert-Butoxycarbonyl)Amino)-4-Fluoropiperidine-1-Carboxylate
Uniqueness
Trans-Benzyl 3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate is unique due to the presence of the methyl group on the piperidine ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
benzyl (3S,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-14-10-11-21(12-16(14)20-17(22)25-19(2,3)4)18(23)24-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,20,22)/t14-,16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZWRUBWLZGJSL-GDBMZVCRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601107843 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, phenylmethyl ester, (3R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601107843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007915-49-1 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, phenylmethyl ester, (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007915-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, phenylmethyl ester, (3R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601107843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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